molecular formula C11H14ClN3O2 B13619563 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride CAS No. 2446932-26-7

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride

Cat. No.: B13619563
CAS No.: 2446932-26-7
M. Wt: 255.70 g/mol
InChI Key: PCHPMOQVWGPWKK-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand used in the development of protein degrader building blocks. It contains a terminal amine group, which allows rapid conjugation with carboxyl-containing linkers. This compound serves as a basic building block for the development of a protein degrader library .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride involves the reaction of 3-aminophenylamine with piperidine-2,6-dione under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: Employed in the study of protein degradation pathways and the development of targeted protein degradation technologies.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects by binding to Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This binding leads to the recruitment of target proteins to the proteasome for degradation. The molecular targets and pathways involved include the modulation of protein levels within cells, which can affect various cellular processes such as cell cycle regulation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride is unique due to its specific functionalization, which allows for rapid conjugation with carboxyl-containing linkers. This makes it particularly useful in the development of targeted protein degradation technologies .

Properties

CAS No.

2446932-26-7

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

3-(3-aminoanilino)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C11H13N3O2.ClH/c12-7-2-1-3-8(6-7)13-9-4-5-10(15)14-11(9)16;/h1-3,6,9,13H,4-5,12H2,(H,14,15,16);1H

InChI Key

PCHPMOQVWGPWKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=CC(=C2)N.Cl

Origin of Product

United States

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